6-Benzyl-6-azaspiro[3.4]octan-8-amine dihydrochloride
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Overview
Description
6-Benzyl-6-azaspiro[3.4]octan-8-amine dihydrochloride is a chemical compound with a unique spirocyclic structure. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and organic synthesis. The spirocyclic framework imparts unique chemical and physical properties, making it a valuable target for research and development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Benzyl-6-azaspiro[3.4]octan-8-amine dihydrochloride typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the formation of the spirocyclic core followed by functionalization to introduce the benzyl and amine groups. The reaction conditions often involve the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the formation of the spirocyclic structure.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and scalability. This can include the use of continuous flow reactors and automated synthesis platforms to ensure consistent production quality. The purification of the final product is typically achieved through crystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
6-Benzyl-6-azaspiro[3.4]octan-8-amine dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce oxygen-containing functional groups.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst to reduce any double bonds or functional groups.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or alkyl halides to introduce different substituents on the spirocyclic core.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Sodium azide in dimethylformamide (DMF).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or alcohols, while substitution reactions can introduce various alkyl or aryl groups.
Scientific Research Applications
6-Benzyl-6-azaspiro[3.4]octan-8-amine dihydrochloride has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of spirocyclic compounds.
Biology: Investigated for its potential as a ligand in receptor binding studies due to its unique structure.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the development of new materials with unique physical and chemical properties.
Mechanism of Action
The mechanism of action of 6-Benzyl-6-azaspiro[3.4]octan-8-amine dihydrochloride involves its interaction with specific molecular targets. The spirocyclic structure allows it to fit into unique binding sites on proteins or enzymes, potentially modulating their activity. The exact pathways involved depend on the specific application and target molecule.
Comparison with Similar Compounds
Similar Compounds
- 6-Benzyl-6-azaspiro[3.4]octane-8-carboxylic acid hydrochloride
- 6-Benzyl-6-azaspiro[3.4]octan-8-yl methanol
- 6-Azaspiro[3.4]octane-1-ol hydrochloride
Uniqueness
6-Benzyl-6-azaspiro[3.4]octan-8-amine dihydrochloride is unique due to its specific functional groups and spirocyclic structure, which confer distinct chemical and physical properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.
Properties
Molecular Formula |
C14H22Cl2N2 |
---|---|
Molecular Weight |
289.2 g/mol |
IUPAC Name |
6-benzyl-6-azaspiro[3.4]octan-8-amine;dihydrochloride |
InChI |
InChI=1S/C14H20N2.2ClH/c15-13-10-16(11-14(13)7-4-8-14)9-12-5-2-1-3-6-12;;/h1-3,5-6,13H,4,7-11,15H2;2*1H |
InChI Key |
YBAZSZGJLGLJMI-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2(C1)CN(CC2N)CC3=CC=CC=C3.Cl.Cl |
Origin of Product |
United States |
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